4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a unique combination of oxazole and morpholine rings. The presence of these heterocyclic structures imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the morpholine and thiomorpholine moieties. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of reduced morpholine derivatives.
Scientific Research Applications
4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The morpholine and thiomorpholine moieties contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Shares the oxazole ring but differs in the substituents attached to it.
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with different functional groups.
Uniqueness
4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the combination of oxazole and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-8-12(15-20-11)9-16-2-5-19-13(10-16)14(18)17-3-6-21-7-4-17/h8,13H,2-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKOFWWUJODIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCOC(C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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